tert-Butyldimethyl(3-nitropropoxy)silane
Description
Properties
Molecular Formula |
C9H21NO3Si |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(3-nitropropoxy)silane |
InChI |
InChI=1S/C9H21NO3Si/c1-9(2,3)14(4,5)13-8-6-7-10(11)12/h6-8H2,1-5H3 |
InChI Key |
SSOPRAUEQPLFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1.1 Role as a Protecting Group
Silane compounds, including tert-butyldimethyl(3-nitropropoxy)silane, are often utilized as protecting groups in organic synthesis. Protecting groups are essential for selectively modifying functional groups without affecting others in a molecule. For instance, the tert-butyl group can shield hydroxyl groups during multi-step syntheses, allowing for complex molecular constructions.
Case Study: Synthesis of Complex Molecules
In a study involving the synthesis of complex natural products, this compound was employed to protect alcohol functionalities. This facilitated selective reactions that were otherwise challenging due to the presence of multiple reactive sites. The successful application of this silane led to higher yields and purities of the desired products.
Material Science Applications
2.1 Surface Modification
The compound is also used in surface modification processes. By applying this compound to surfaces, researchers can enhance properties such as hydrophobicity and adhesion. This is particularly useful in creating coatings for various substrates, including metals and glass.
Data Table: Surface Properties Before and After Treatment
| Property | Before Treatment | After Treatment |
|---|---|---|
| Water Contact Angle | 45° | 110° |
| Adhesion Strength | 5 N/cm² | 20 N/cm² |
| Surface Roughness | 0.5 µm | 0.2 µm |
Biological Applications
3.1 Anticancer Activity
Recent studies have indicated that derivatives of nitropropoxy silanes exhibit significant biological activity, particularly in anticancer research. The introduction of the nitro group enhances the compound's ability to interact with biological targets.
Case Study: In Vitro Anticancer Studies
In vitro studies demonstrated that this compound derivatives showed promising cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through specific pathways activated by the nitro group.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyldimethyl(3-nitropropoxy)silane with structurally analogous silanes, focusing on substituents, properties, and applications:
Key Findings :
Reactivity Differences: The nitropropoxy derivative exhibits unique reactivity due to the electron-withdrawing -NO₂ group, which enhances electrophilic character at the β-position of the propoxy chain. This contrasts with halogenated analogs (Cl, Br, I), where the leaving-group ability dominates reactivity . Halogenated silanes (e.g., 3-chloro, 3-bromo) are preferred for nucleophilic substitutions, while the nitro variant is more suited for reduction reactions (e.g., catalytic hydrogenation to amines) .
Halogenated analogs, particularly bromo and iodo derivatives, are sensitive to moisture and light, necessitating dark, anhydrous storage .
Industrial Applications :
- Silanes with chloro or bromo substituents are widely used in rubber and polymer industries as coupling agents to improve filler-matrix adhesion .
- The nitropropoxy variant’s applications are niche, focusing on advanced organic synthesis (e.g., nitro-to-amine transformations) and specialty materials .
Synthetic Accessibility: Nitro-substituted silanes are synthesized via reactions of nitro-alcohols with silyl chlorides, achieving high yields (e.g., 86% for tert-butyldimethyl((4-nitrobenzyl)oxy)silane) . Halogenated analogs are typically prepared through direct silylation of halogenated propanols, with bromo and iodo derivatives requiring stringent reaction controls .
Preparation Methods
General Silylation Strategy
The primary method for synthesizing tert-Butyldimethyl(3-nitropropoxy)silane involves reacting 3-nitro-1-propanol with TBDMSCl in the presence of a base. This reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen displaces the chloride from TBDMSCl.
Reaction Scheme:
Critical parameters include solvent choice, base selection, and reaction temperature.
Preparation of TBDMSCl (Precursor Synthesis)
TBDMSCl is synthesized via a Grignard reaction. Magnesium reacts with tert-butyl chloride to form tert-butyl magnesium chloride, which then reacts with dimethyldichlorosilane (DMCS).
Key Steps for TBDMSCl Synthesis:
-
Grignard Formation:
-
Silylation:
Table 1: TBDMSCl Synthesis Conditions and Yields
| Solvent Ratio (Ether:Cyclohexane) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 6.5:3.5 | 40–55 | 82 | 99.0 |
| 7:3 | 50 | 82 | 99.0 |
| 7.5:2.5 | 55 | 82 | 99.0 |
Silylation of 3-Nitro-1-Propanol
The silylation step is typically performed in a polar aprotic solvent (e.g., THF or dichloromethane) with a base such as imidazole or triethylamine to neutralize HCl.
Procedure Outline:
-
Solvent and Base Selection:
-
Reaction Conditions:
-
Temperature: 0–25°C (controlled to prevent side reactions).
-
Time: 2–4 hours.
-
Table 2: Silylation Optimization Parameters
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Solvent | THF | High solubility for TBDMSCl |
| Base | Imidazole | Efficient HCl scavenging |
| Temperature | 0–25°C | Minimizes decomposition of nitro group |
Characterization and Purification
Spectroscopic Analysis
-
¹H NMR: Peaks for tert-butyl (δ 1.0–1.1 ppm), methyl (δ 0.3–0.4 ppm), and nitropropoxy groups (δ 3.5–4.0 ppm).
-
¹³C NMR: Silicon-bound carbons (δ -5.8 ppm for CH₃Si), tert-butyl carbons (δ 18–25 ppm), and nitropropoxy carbons (δ 60–80 ppm).
Challenges and Alternative Approaches
Nitro Group Stability
The nitro group is sensitive to reduction, which can lead to side products (e.g., amines) under acidic or reductive conditions. This limits the use of strong acids in purification steps.
Alternative Silylating Agents
While TBDMSCl is preferred for its stability, other agents like TMSCl may be used but require anhydrous conditions and milder bases (e.g., triethylamine).
Applications in Organic Synthesis
Q & A
Q. What are the established synthetic routes for tert-Butyldimethyl(3-nitropropoxy)silane?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or silylation reactions. For example, the tert-butyldimethylsilyl (TBDMS) group can be introduced to a nitropropanol precursor using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine) in anhydrous dichloromethane or DMF . Reaction monitoring via TLC or GC-MS is recommended, as incomplete silylation or side reactions (e.g., nitro group reduction) may occur. Purification often involves column chromatography using hexane/ethyl acetate gradients.
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify the TBDMS group (e.g., singlet at ~0.1 ppm for Si(CH)) and nitropropoxy chain integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
- FT-IR : Peaks at ~1250 cm (Si-C) and ~1520 cm (NO) .
Note: Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use inert atmosphere (N/Ar) due to potential sensitivity to moisture.
- Avoid incompatible materials (e.g., strong acids/bases) that may decompose the silane group .
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Store at 2–8°C in sealed, moisture-free containers .
Advanced Research Questions
Q. How can kinetic and thermodynamic studies optimize the silylation reaction for this compound?
- Methodological Answer :
- Kinetic Analysis : Use variable-temperature H NMR to track reaction progress and determine activation energy (E) for silylation. Compare rates under different solvents (e.g., DMF vs. THF) .
- Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) via computational tools (e.g., DFT) to predict equilibrium conditions favoring product formation .
- Factorial Design : Optimize variables (temperature, catalyst loading, solvent polarity) using a 2 factorial approach to identify significant factors .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for this compound derivatives?
- Methodological Answer :
- Dynamic NMR (DNMR) : Resolve overlapping signals caused by conformational exchange in the nitropropoxy chain .
- Isotopic Labeling : Synthesize N-labeled analogs to clarify nitro group interactions in NOESY or HSQC experiments .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What theoretical frameworks guide the study of this compound’s reactivity in catalysis?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites in silane-mediated reactions .
- Hammett Linear Free Energy Relationships (LFER) : Correlate substituent effects (e.g., nitro group position) with reaction rates in silylation .
- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose synthetic pathways for derivatives .
Q. How can researchers address discrepancies in reported stability profiles of this compound?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors (heat, humidity, UV light) and quantify degradation via HPLC or GC .
- Mechanistic Studies : Identify decomposition pathways (e.g., nitro group reduction or siloxane formation) using LC-MS/MS .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-Butyldimethylsilyl triflate) to isolate structure-specific instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
